molecular formula C14H13N3O2S2 B12389163 6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12389163
M. Wt: 319.4 g/mol
InChI Key: QVQHWPLHUNEREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ARUK2001607 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the thienylpyrimidine core and subsequent functionalization to introduce the methylsulfonylphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

ARUK2001607 undergoes various chemical reactions, including:

Scientific Research Applications

ARUK2001607 is widely used in scientific research due to its selectivity and potency. Some of its applications include:

Mechanism of Action

ARUK2001607 exerts its effects by selectively inhibiting PI5P4Kγ. This inhibition disrupts the phosphorylation of phosphatidylinositol 5-phosphate, thereby affecting various downstream signaling pathways. The compound binds to the kinase with high affinity, leading to a decrease in its activity and subsequent modulation of cellular processes .

Comparison with Similar Compounds

ARUK2001607 is unique due to its high selectivity for PI5P4Kγ over other kinases. Similar compounds include:

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

6-methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3O2S2/c1-9-7-12-13(15-8-16-14(12)20-9)17-10-3-5-11(6-4-10)21(2,18)19/h3-8H,1-2H3,(H,15,16,17)

InChI Key

QVQHWPLHUNEREE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.